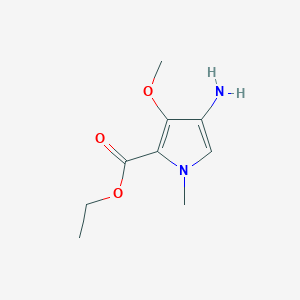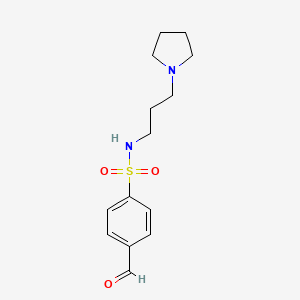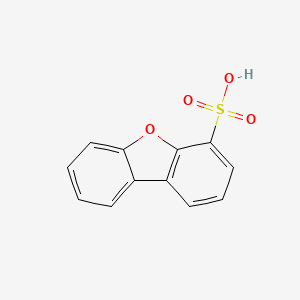
4-Dibenzofuransulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dibenzofuransulfonic acid is an organic compound with the molecular formula C12H9NaO5S. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuransulfonic acid typically involves the sulfonation of dibenzofuran. This process can be carried out using sulfur trioxide and fuming sulfuric acid, which introduces the sulfonic acid group (-SO3H) into the dibenzofuran structure . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Dibenzofuransulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the dibenzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
4-Dibenzofuransulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Dibenzofuransulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, lacking the sulfonic acid group.
Dibenzofuran-4,6-Dicarboxylic Acid: A derivative with carboxylic acid groups instead of sulfonic acid groups.
Uniqueness
4-Dibenzofuransulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility in water and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
42137-76-8 |
|---|---|
Molecular Formula |
C12H8O4S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
dibenzofuran-4-sulfonic acid |
InChI |
InChI=1S/C12H8O4S/c13-17(14,15)11-7-3-5-9-8-4-1-2-6-10(8)16-12(9)11/h1-7H,(H,13,14,15) |
InChI Key |
XISHFZZASFHUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


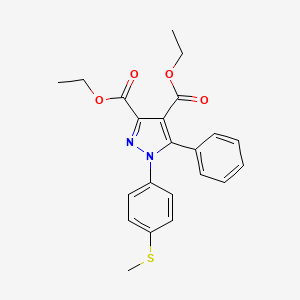

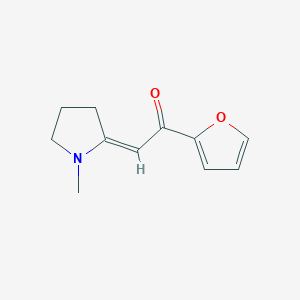
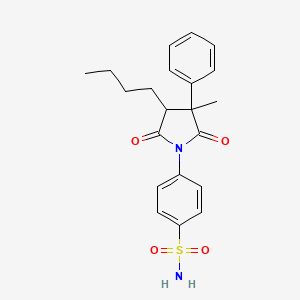

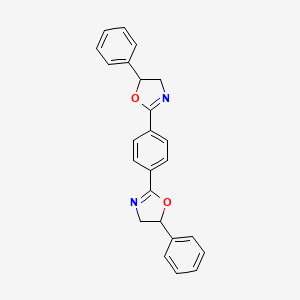
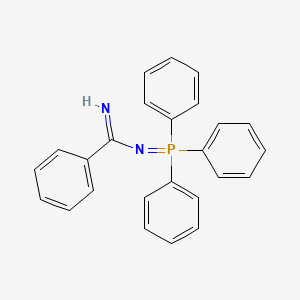
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
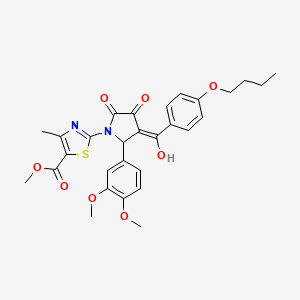
![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)

